2-[2-(3-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol
Description
The compound 2-[2-(3-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol is a heterocyclic molecule featuring a pyrimidine core substituted with multiple functional groups. Key structural elements include:
- A 4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy} group at position 4, introducing a methoxy-linked oxazole moiety with electron-donating methoxy substituents that may enhance solubility and metabolic stability .
- A 6-methyl group on the pyrimidine ring, which could influence steric hindrance and molecular packing .
- An ethan-1-ol side chain at position 5, providing hydrogen-bonding capability and polarity .
However, its pharmacological profile remains underexplored, necessitating comparative analysis with structurally related analogs.
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)-4-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-6-methylpyrimidin-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O5/c1-15-20(10-11-31)25(30-24(28-15)17-6-5-7-18(27)12-17)34-14-22-16(2)35-26(29-22)21-9-8-19(32-3)13-23(21)33-4/h5-9,12-13,31H,10-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYXFVOXJZWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)Cl)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(3-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound has a unique structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C23H25ClN4O4, and it features a chlorophenyl group, methoxy groups, and an oxazole ring, which are known to influence its pharmacological effects.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxazole moiety suggests potential inhibitory effects on various enzymes involved in cancer progression.
- Cell Cycle Arrest : Studies have shown that compounds with similar structures can induce cell cycle arrest in cancer cell lines, thereby inhibiting proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from 0.19 to 0.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.19 | Doxorubicin | 1.93 |
| U-937 | 0.78 | Doxorubicin | 2.84 |
Mechanistic Studies
Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation and increases p53 expression levels in treated cells . This suggests a mechanism where the compound not only inhibits cell growth but actively promotes cell death in cancerous cells.
Case Studies
- Study on MCF-7 Cells : A study published in MDPI highlighted that the compound showed a remarkable ability to induce apoptosis in MCF-7 cells via mitochondrial pathways. The results indicated a significant increase in caspase-3/7 activity post-treatment .
- Comparative Study with Other Compounds : When compared with other oxadiazole derivatives, this compound exhibited superior cytotoxicity against both MCF-7 and HCT-116 cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Key Structural Features and Analog Identification
Using computational similarity metrics (e.g., Tanimoto and Dice indexes ), the compound clusters with analogs sharing:
Pyrimidine or pyridine cores substituted with aromatic groups.
Oxazole or oxadiazole heterocycles.
Chlorophenyl or methoxyphenyl substituents.
Examples of Structurally Related Compounds
Structural Implications
- The oxazole moiety in the target compound (vs. oxadiazole in ) may alter electronic distribution and binding affinity due to nitrogen positioning .
- Methoxy groups in the target compound likely improve solubility compared to non-polar analogs (e.g., ) .
Bioactivity and Pharmacological Profiles
Bioactivity Clustering
demonstrates that compounds with structural similarity often share bioactivity profiles. For example:
Binding Affinity and Selectivity
- The target compound’s dimethoxyphenyl-oxazole system may enhance selectivity for cytochrome P450 isoforms compared to simpler heterocycles (e.g., ) .
- Ethan-1-ol vs. methanol groups (as in ) could modulate hydrogen-bonding strength with targets like kinases or GPCRs .
Physicochemical and ADME Properties
- Methoxy groups may reduce first-pass metabolism compared to hydroxylated analogs (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
